Taltobulin intermediate-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

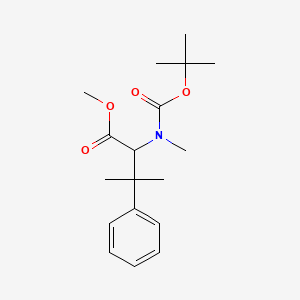

IUPAC Name |

methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19(6)14(15(20)22-7)18(4,5)13-11-9-8-10-12-13/h8-12,14H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEKZDUWMPFROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C(=O)OC)C(C)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Taltobulin Intermediate-10 and its Pivotal Role in the Synthesis of a Potent Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286 or SPA-110) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin. It is a potent antimitotic agent that has demonstrated significant activity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel (B517696) and vincristine.[1] Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3] This technical guide provides a detailed examination of a key building block in the synthesis of Taltobulin, commercially referred to as Taltobulin intermediate-10 , and its role within the convergent synthetic strategy.

This compound: Structure and Position in the Synthetic Pathway

The synthesis of Taltobulin is achieved through a convergent approach, where distinct molecular fragments, or building blocks, are synthesized independently and then coupled together in the final stages to construct the target molecule.[1] this compound is one of these crucial building blocks.

Chemical Structure of this compound:

While the nomenclature "intermediate-10" is used by commercial suppliers, in scientific literature, the synthesis is typically described through a series of numbered compounds within reaction schemes. Based on its chemical structure, this compound is a dipeptide-like fragment. It constitutes the central and C-terminal amino acid residues of the final Taltobulin molecule. The synthesis of this fragment is a critical step that requires precise stereochemical control to ensure the desired biological activity of the final compound.

The overall synthesis of Taltobulin involves the preparation of three key building blocks, which are then sequentially coupled. This compound represents the coupled product of two of these initial building blocks.

Synthesis and Experimental Protocols

The synthesis of Taltobulin and its intermediates is a multi-step process. The following sections detail the experimental procedures for the synthesis of the building blocks that constitute this compound and the subsequent coupling reaction.

Synthesis of Building Block 1: (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid

This building block forms the N-terminal part of this compound. The synthesis starts from the commercially available L-valine.

Experimental Protocol:

-

Protection of the amino group: L-valine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture like dioxane and water to yield N-Boc-L-valine.

-

N-methylation: The N-Boc-L-valine is then N-methylated using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Purification: The resulting (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid is purified using standard techniques such as column chromatography.

Synthesis of Building Block 2: tert-butyl (S)-(1-amino-2,2-dimethyl-1-oxopropan-2-yl)carbamate

This fragment represents the C-terminal portion of this compound.

Experimental Protocol:

-

Synthesis of the α-amino acid: The synthesis starts from α-amino isobutyric acid, which is first protected with a suitable protecting group.

-

Amide formation: The protected amino acid is then coupled with ammonia (B1221849) or an ammonia equivalent to form the primary amide.

-

Deprotection and Boc protection: The protecting group is removed, and the free amine is then protected with a tert-butoxycarbonyl (Boc) group using (Boc)₂O.

-

Purification: The final building block is purified by crystallization or column chromatography.

Formation of this compound via Peptide Coupling

This compound is formed by the peptide coupling of the two building blocks described above.

Experimental Protocol:

-

Activation of the carboxylic acid: (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid (Building Block 1) is activated using a peptide coupling reagent. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Coupling reaction: tert-butyl (S)-(1-amino-2,2-dimethyl-1-oxopropan-2-yl)carbamate (Building Block 2) is added to the activated ester solution, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and purification: The reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound, is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reaction Step | Reactants | Reagents | Solvent | Yield (%) | Analytical Data |

| Formation of this compound | Building Block 1, Building Block 2 | HATU, DIPEA | DMF | Typically >80% | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Note: The yields and specific reagents may vary depending on the exact synthetic route and scale of the reaction. The analytical data is used to confirm the structure and purity of the intermediate.

Role of this compound in the Overall Synthesis of Taltobulin

This compound is a crucial precursor in the convergent synthesis of Taltobulin. After its formation, the tert-butoxycarbonyl (Boc) protecting group on the N-terminus is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). The resulting free amine is then coupled with the third major building block of Taltobulin, which contains the unique tert-butyl-phenylalanine derivative. This final peptide coupling step completes the carbon skeleton of the Taltobulin molecule.

Mechanism of Action of Taltobulin: Signaling Pathway

Taltobulin exerts its potent anticancer effects by disrupting the normal function of microtubules. Microtubules are essential components of the cytoskeleton and play a critical role in cell division, specifically in the formation of the mitotic spindle.

The signaling pathway leading to apoptosis upon Taltobulin treatment can be summarized as follows:

-

Inhibition of Tubulin Polymerization: Taltobulin binds to β-tubulin, a subunit of the tubulin heterodimer, at or near the vinca (B1221190) alkaloid binding site. This binding prevents the polymerization of tubulin into microtubules.

-

Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic equilibrium between soluble tubulin and microtubules.

-

Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle during mitosis. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of programmed cell death.

Conclusion

This compound is a vital component in the convergent synthesis of the potent antimitotic agent, Taltobulin. Its efficient and stereochemically controlled synthesis is paramount to the successful production of the final drug substance. Understanding the role of this intermediate and the detailed experimental protocols for its formation is crucial for chemists and researchers involved in the development of Taltobulin and other complex synthetic molecules. The continued investigation into the synthesis and biological activity of Taltobulin and its analogues holds significant promise for the development of novel cancer therapies.

References

An In-depth Technical Guide to a Key Synthetic Intermediate of Taltobulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a crucial intermediate in the synthesis of Taltobulin, a potent anti-mitotic agent. For the purpose of this document, this key precursor will be referred to as Taltobulin Intermediate-10 . This guide will cover its chemical structure, physicochemical properties, and a detailed methodology for its synthesis and characterization, empowering researchers in the field of oncology drug development.

Chemical Structure and Properties

This compound is a complex dipeptide derivative that serves as a cornerstone in the convergent synthesis of Taltobulin. Its structure incorporates several chiral centers and functional groups that are essential for the final assembly and biological activity of the parent molecule.

Chemical Name: (S)-2-((S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methyl-3-phenylbutanamido)-N-((S,E)-4-(tert-butoxy)-2,5-dimethyl-4-oxohex-2-en-1-yl)-N,3-dimethylbutanamide

Molecular Formula: C38H61N3O7

Molecular Weight: 687.91 g/mol

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that experimentally determined data for this specific intermediate is not widely available in public literature; therefore, some properties are based on computational predictions.

| Property | Value | Source |

| Molecular Weight | 687.91 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO, DMF, Methanol (predicted) | Predicted |

| logP (predicted) | 5.8 | Predicted |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of two key fragments, followed by deprotection and further functionalization. The overall synthetic strategy is a convergent one, allowing for the efficient assembly of this complex molecule.

Synthetic Pathway Overview

The logical flow for the synthesis of this compound involves the preparation of two main building blocks: a protected N-methylated amino acid derivative and a functionalized valine derivative. These are then coupled to form the dipeptide backbone.

Caption: Convergent synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

This protocol describes the coupling of the two primary fragments to form the dipeptide backbone of this compound.

Materials:

-

(S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methyl-3-phenylbutanoic acid (Fragment A)

-

(S,E)-tert-butyl 4-((S)-2-amino-3-methylbutanamido)-2,5-dimethylhex-2-enoate (Fragment B, deprotected)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add DIPEA (2.5 equivalents) to the reaction mixture and continue stirring for another 5 minutes.

-

In a separate flask, dissolve Fragment B (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of Fragment B to the activated Fragment A solution dropwise over 10 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common step in the synthesis of the amine fragment prior to coupling.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in DCM (10 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (a 20-50% solution in DCM is commonly used).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate with toluene (B28343) (3 x 20 mL) to ensure complete removal of TFA.

-

The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Characterization Workflow

A standard workflow for the characterization of synthesized this compound is crucial to confirm its identity and purity.

Caption: Experimental workflow for the purification and characterization of this compound.

This comprehensive guide provides a foundational understanding of this compound, a critical component in the synthesis of a promising anticancer agent. The detailed protocols and workflows are intended to support researchers in their efforts to synthesize and study Taltobulin and its analogues.

Taltobulin intermediate-10 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taltobulin intermediate-10, a key component in the synthesis of the potent anti-cancer agent Taltobulin (also known as HTI-286). We will delve into its chemical properties, the broader mechanism of action of Taltobulin, and the experimental methodologies used to characterize its biological activity.

Core Compound Data: this compound

| Property | Value |

| CAS Number | 1822592-72-2 |

| Molecular Formula | C22H40N2O5 |

Taltobulin: Mechanism of Action as an Antimicrotubule Agent

This compound is a precursor to Taltobulin, a synthetic analogue of the natural tripeptide hemiasterlin.[1] Taltobulin exhibits potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division.[1][2] Its mechanism of action involves several key steps:

-

Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[1][2] This disruption of microtubule formation is a key initiating event in its cytotoxic effect.

-

Mitotic Arrest: The interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of other antimicrotubule agents like paclitaxel (B517696) and vinca (B1221190) alkaloids.[1]

Quantitative Biological Data for Taltobulin (HTI-286)

The following tables summarize the potent in vitro and in vivo activity of Taltobulin.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 - 7.3 |

| 1A9 | Ovarian | 0.2 - 7.3 |

| A549 | NSCLC | 0.2 - 7.3 |

| NCI-H1299 | NSCLC | 0.2 - 7.3 |

| MX-1W | Breast | 0.2 - 7.3 |

| MCF-7 | Breast | 0.2 - 7.3 |

| HCT-116 | Colon | 0.2 - 7.3 |

| DLD-1 | Colon | 0.2 - 7.3 |

| Colo205 | Colon | 0.2 - 7.3 |

| KM20 | Colon | 0.2 - 7.3 |

| SW620 | Colon | 0.2 - 7.3 |

| S1 | Colon | 0.2 - 7.3 |

| HCT-15 | Colon | 0.2 - 7.3 |

| Moser | Colon | 0.2 - 7.3 |

| A375 | Melanoma | 0.2 - 7.3 |

| Lox | Melanoma | 0.2 - 7.3 |

| SK-Mel-2 | Melanoma | 0.2 - 7.3 |

| Average | - | 2.5 ± 2.1 |

| Median | - | 1.7 |

Data from 3-day continuous exposure assays.[1]

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models in Mice

| Xenograft Model | Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Lox | Melanoma | i.v. | 1.6 | 96 - 98 |

| KB-8-5 | Epidermoid Carcinoma | i.v. | 1.6 | 84 |

| MX-1W | Breast Carcinoma | i.v. | 1.6 | 97 |

| DLD-1 | Colon Carcinoma | i.v. | 1.6 | 80 |

| HCT-15 | Colon Carcinoma | i.v. | 1.6 | 66 |

| Lox | Melanoma | p.o. | 3 | 97.3 |

| KB-3-1 | Epidermoid Carcinoma | p.o. | 3 | 82 |

[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Taltobulin are provided below.

Synthesis of Taltobulin and its Intermediates

The synthesis of Taltobulin is a multi-step process involving the coupling of several key intermediates. While a detailed, publicly available protocol for the synthesis of this compound is not available, its formation is a crucial step in the overall synthetic pathway of Taltobulin. The general approach involves the sequential coupling of amino acid-like building blocks. For a comprehensive understanding of the synthesis, it is recommended to consult the primary literature on the synthesis of Taltobulin (HTI-286).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2), test compound (Taltobulin), and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine (B1199706) as a polymerization inhibitor).

-

Procedure:

-

A solution of purified tubulin in polymerization buffer is prepared and kept on ice.

-

The test compound and control compounds are added to a 96-well plate.

-

The tubulin solution is added to the wells.

-

The plate is incubated at 37°C to initiate polymerization.

-

The change in absorbance at 340 nm is measured over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

-

Cell Culture: Cancer cells (e.g., KB-3-1 epidermoid carcinoma cells) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Taltobulin or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Staining:

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide.

-

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay

This assay is used to detect programmed cell death induced by a compound.

-

Cell Culture and Treatment: Similar to the cell cycle analysis, cancer cells are cultured and treated with Taltobulin.

-

Staining: Cells are stained using a commercially available apoptosis detection kit (e.g., Annexin V-FITC and propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide is a vital dye that is excluded by live cells but stains late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Analysis: The percentage of apoptotic cells is quantified and compared between treated and control groups.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are treated with Taltobulin (administered intravenously or orally) or a vehicle control.

-

Tumor Measurement: Tumor size is measured regularly using calipers.

-

Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.

Visualizations

Signaling Pathway of Taltobulin

Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Workflow for Taltobulin Evaluation

Caption: Workflow for the synthesis and evaluation of Taltobulin.

References

The Dawn of a New Era in Microtubule-Targeting Agents: A Technical Guide to the Discovery and Significance of Hemiasterlin Analogues like Taltobulin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the discovery, mechanism of action, and therapeutic potential of hemiasterlin (B1673049) and its synthetic analogues, with a primary focus on the clinical candidate Taltobulin (formerly known as HTI-286). We will delve into the core scientific principles that underpin the potent anti-cancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the critical biological pathways involved.

Introduction: The Marine Origins of a Potent Anti-mitotic Agent

Hemiasterlin, a tripeptide natural product, was first isolated from the marine sponge Hemiasterella minor.[1] Its potent cytotoxic activity against a range of cancer cell lines quickly identified it as a promising lead compound for anti-cancer drug development.[2] The scarcity of the natural product, however, necessitated the development of synthetic routes to enable further investigation and the generation of analogues with improved pharmacological properties.[3][4] This endeavor led to the creation of Taltobulin (HTI-286), a synthetic analogue that demonstrated enhanced potency and a more favorable preclinical profile.[5][6][7]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for both hemiasterlin and Taltobulin is the inhibition of tubulin polymerization.[5][8][9] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[10] By binding to the Vinca domain on β-tubulin, these compounds disrupt the delicate equilibrium of microtubule assembly and disassembly.[9][11] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[9][10]

Quantitative Data: In Vitro Efficacy of Hemiasterlin and Taltobulin

The cytotoxic potency of hemiasterlin and its analogues has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Taltobulin (HTI-286) | CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 | |

| A549 | NSCLC | 1.1 ± 0.5 | |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 | |

| MX-1W | Breast | 1.8 ± 0.6 | |

| MCF-7 | Breast | 7.3 ± 2.3 | |

| HCT-116 | Colon | 0.7 ± 0.2 | |

| DLD-1 | Colon | 1.1 ± 0.4 | |

| Colo205 | Colon | 1.5 ± 0.6 | |

| KM20 | Colon | 1.8 ± 0.6 | |

| SW620 | Colon | 3.6 ± 0.8 | |

| S1 | Colon | 3.7 ± 2.0 | |

| HCT-15 | Colon | 4.2 ± 2.5 | |

| Moser | Colon | 5.3 ± 4.1 | |

| A375 | Melanoma | 1.1 ± 0.8 | |

| Lox | Melanoma | 1.4 ± 0.6 | |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | |

| Hemiasterlin | Various | Various | Sub-nanomolar to low nanomolar range |

Note: Specific IC50 values for hemiasterlin across a comparable range of cell lines are less consistently reported in single sources, but it is generally understood to have sub-nanomolar to low nanomolar potency.[2][12]

Experimental Protocols

Synthesis of Taltobulin (HTI-286)

The synthesis of Taltobulin is a multi-step process involving the preparation of key building blocks followed by their sequential coupling. The following provides a summarized description of a convergent synthetic route.[5]

Key Building Blocks:

-

3-methyl-3-phenylbutanoic acid: Synthesized by heating 3,3-dimethylacrylic acid and aluminum chloride in benzene.

-

Chiral α-amino group introduction: Achieved using Evans chiral auxiliary methodology. The 3-methyl-3-phenylbutanoic acid is converted to a mixed anhydride (B1165640) and reacted with a lithiated oxazolidinone.

-

Azide formation: The resulting amide is treated with a base and tri-isopropylphenylsulfonyl azide.

Convergent Synthesis:

The final assembly of Taltobulin involves the sequential peptide coupling of the synthesized building blocks. The process includes purification steps, such as reverse-phase HPLC, to yield the final compound.[5]

Caption: A simplified workflow for the synthesis of Taltobulin (HTI-286).

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) of the solution.[6][13][14][15]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (e.g., Taltobulin) stock solution in DMSO

-

Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin on ice at all times.

-

Compound Dilution: Prepare a 10x working stock of the test compound and controls by diluting the stock solution in General Tubulin Buffer.

-

Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix to a final tubulin concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings. Plot the change in absorbance versus time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Caption: Workflow for the in vitro tubulin polymerization assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][8][16][17][18]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (e.g., Taltobulin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Signaling Pathway: Taltobulin-Induced Apoptosis

The arrest of the cell cycle in the G2/M phase by Taltobulin triggers the intrinsic pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[19][20][21] The prolonged mitotic arrest leads to an imbalance in these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[1][19]

Caption: Signaling pathway of Taltobulin-induced apoptosis.

Significance and Future Directions

The discovery and development of hemiasterlin analogues like Taltobulin represent a significant advancement in the field of microtubule-targeting anti-cancer agents. A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule inhibitors like taxanes and Vinca alkaloids.[4] While the clinical development of Taltobulin was halted for business reasons, the knowledge gained from its study continues to inform the design of new and more effective anti-mitotic agents.[7][11] The potent cytotoxicity and unique resistance profile of this class of compounds make them valuable tools for cancer research and potential backbones for the development of next-generation cancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).[11] Further research into the specific molecular interactions and downstream signaling events of these compounds will undoubtedly pave the way for novel and more effective cancer treatments.

References

- 1. youtube.com [youtube.com]

- 2. In vitro tubulin polymerization assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. abscience.com.tw [abscience.com.tw]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Tubulin Polymerization Assay [bio-protocol.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

The Crucial Role of Taltobulin Intermediate-10 in the Convergent Total Synthesis of the Potent Anticancer Agent Taltobulin

For Immediate Release

A pivotal component in the total synthesis of Taltobulin (HTI-286), a promising antimitotic agent, Taltobulin intermediate-10 serves as a key precursor in the convergent synthetic strategy that ultimately yields this complex molecule. This in-depth technical guide provides a comprehensive overview of the synthesis, focusing on the formation and subsequent transformation of this critical intermediate, supported by detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

Taltobulin, a synthetic analogue of the marine natural product hemiasterlin, exhibits potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3][4] Its efficacy against multidrug-resistant tumor models has positioned it as a significant candidate for further oncological development. The total synthesis of Taltobulin is a notable achievement in medicinal chemistry, employing a convergent approach where complex molecular fragments are synthesized independently before their strategic coupling.

The Convergent Synthesis of Taltobulin: A Strategic Overview

The total synthesis of Taltobulin is designed around the preparation and subsequent coupling of three key building blocks, as outlined in foundational publications.[2] This strategy allows for efficient construction of the complex tripeptide-like structure. The synthesis can be conceptually divided into the formation of a sophisticated N-terminal amino acid fragment, a central valine derivative, and a C-terminal fragment, with "this compound" being a key player in the formation of the final molecule.

A critical publication in the Journal of Medicinal Chemistry (2004, 47, 4774-4786) and a related patent (US 20040063904) provide the detailed experimental basis for this synthesis.[1][2] An alternative convergent synthesis utilizing a four-component Ugi reaction has also been reported, offering a different strategic approach to the molecule.

Synthesis of Key Building Blocks

The synthesis initiates with the preparation of three crucial fragments. While the exact structure of "this compound" is not explicitly detailed in publicly available literature, its role is understood within the context of the coupling of these major building blocks. For the purpose of this guide, we will delineate the synthesis of the precursor fragments that lead to the formation of the immediate precursors to Taltobulin.

Table 1: Key Building Blocks in Taltobulin Synthesis

| Building Block | Description | Key Starting Materials |

| Fragment A | N-terminal N,β,β-trimethyl-L-phenylalanine derivative | 3,3-dimethylacrylic acid, Benzene |

| Fragment B | Central N,3-dimethyl-L-valinamide unit | N-Boc-L-valine |

| Fragment C | C-terminal (1S,2E)-3-carboxy-1-isopropylbut-2-enyl unit | N-Boc-N-methyl-L-valine |

The Role and Formation of this compound

Based on the convergent synthetic strategy, "this compound" is logically positioned as a late-stage intermediate, likely the product of the coupling of two of the three primary fragments. Its subsequent reaction with the final fragment completes the carbon skeleton of Taltobulin.

The following logical workflow illustrates the likely position of Intermediate-10 in the overall synthesis.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of Taltobulin, based on established methods for peptide coupling and Wittig reactions.

General Peptide Coupling Procedure

This procedure is representative of the coupling steps required to link the amino acid fragments.

Table 2: General Peptide Coupling Protocol

| Step | Procedure | Reagents & Conditions |

| 1 | Dissolving Starting Materials | The carboxylic acid fragment (1.0 eq.) and the amine fragment (1.0-1.2 eq.) are dissolved in a suitable aprotic solvent (e.g., DMF, CH2Cl2). |

| 2 | Addition of Coupling Agents | A coupling agent (e.g., HATU, HBTU; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq.) are added to the solution. |

| 3 | Reaction | The reaction mixture is stirred at room temperature for 2-12 hours, monitored by TLC or LC-MS. |

| 4 | Work-up and Purification | The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography. |

Wittig Olefination for Fragment C Synthesis

The synthesis of the C-terminal fragment involves a Wittig reaction to establish the crucial E-double bond.

Table 3: Wittig Olefination Protocol

| Step | Procedure | Reagents & Conditions |

| 1 | Ylide Formation | A phosphonium (B103445) salt (e.g., [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane) is treated with a strong base (e.g., n-BuLi, NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C to 0 °C). |

| 2 | Reaction with Aldehyde | The corresponding aldehyde precursor is added to the ylide solution, and the reaction is allowed to warm to room temperature and stirred for 1-4 hours. |

| 3 | Work-up and Purification | The reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash chromatography. |

Quantitative Data

The following table summarizes representative yields for key steps in analogous syntheses, as detailed quantitative data for the specific Taltobulin synthesis is proprietary.

Table 4: Representative Yields in Multi-step Synthesis

| Reaction Type | Transformation | Reported Yield Range |

| Peptide Coupling | Amide bond formation between sterically hindered amino acids | 60-85% |

| Wittig Reaction | Formation of E-alkenes from aldehydes | 70-95% |

| Chiral Auxiliary Removal | Cleavage of Evans auxiliary | 80-95% |

| N-methylation | Methylation of an amine | >90% |

Signaling Pathway and Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.

By binding to tubulin dimers, Taltobulin prevents their polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers programmed cell death, or apoptosis.

Conclusion

The total synthesis of Taltobulin is a testament to modern synthetic organic chemistry, with "this compound" playing a central, albeit not fully publicly elucidated, role. The convergent strategy allows for the efficient and stereocontrolled construction of this potent anticancer agent. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for the development of next-generation microtubule-targeting agents for cancer therapy. Further research into optimizing the synthetic route and exploring the biological activity of novel analogues remains a promising avenue for drug discovery.

References

- 1. [PDF] Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286). | Semantic Scholar [semanticscholar.org]

- 2. Portico [access.portico.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Taltobulin (HTI-286)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it effectively inhibits tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the convergent synthetic pathway for Taltobulin, detailing the preparation of its core building blocks and their final assembly. The guide includes structured tables of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthesis and its mechanism of action to support researchers and professionals in the field of drug development.

Introduction

Taltobulin (HTI-286) is a tripeptide mimetic that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the disruption of microtubule dynamics by inhibiting the polymerization of tubulin.[2][3] This interference with the cellular machinery essential for mitosis triggers cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[] The chemical structure of Taltobulin is N,β,β-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide.[5] The synthesis of this complex molecule is achieved through a convergent approach, which involves the independent synthesis of three key building blocks that are subsequently coupled to yield the final product. This strategy allows for efficient and modular construction of the target molecule.

The Convergent Synthesis Pathway

The synthesis of Taltobulin is designed as a convergent route, which enhances overall efficiency by allowing for the parallel preparation of key structural fragments. The three primary building blocks are:

-

Building Block I: (S)-2-(methylamino)-3-phenyl-3-methylbutanoic acid

-

Building Block II: (S)-N,3-dimethyl-N-((S)-3-methyl-1-oxo-1-((S)-1-phenylethyl)amino)butan-2-yl)valinamide

-

Building Block III: (E)-4-((S)-1-((tert-butoxycarbonyl)(methyl)amino)-2-methylpropylamino)-4-oxobut-2-enoic acid

These building blocks are synthesized through multi-step sequences and then strategically coupled to form the Taltobulin molecule.

Synthesis of Building Blocks

Synthesis of Building Block I: (S)-2-(methylamino)-3-phenyl-3-methylbutanoic acid

The synthesis of this chiral amino acid derivative begins with the formation of 3-methyl-3-phenylbutanoic acid, followed by the stereoselective introduction of an amino group using an Evans chiral auxiliary.

Experimental Protocol:

Step 1: Synthesis of 3-methyl-3-phenylbutanoic acid

-

To a stirred solution of 3,3-dimethylacrylic acid in benzene, add aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-3-phenylbutanoic acid.

Step 2: Chiral Auxiliary Acylation

-

To a solution of 3-methyl-3-phenylbutanoic acid in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add pivaloyl chloride followed by triethylamine.

-

Stir the mixture for 1 hour at 0 °C.

-

In a separate flask, prepare a solution of the lithium salt of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone by adding n-butyllithium to a solution of the oxazolidinone in THF at -78 °C.

-

Slowly add the mixed anhydride (B1165640) solution from the first step to the lithiated oxazolidinone solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the acylated oxazolidinone.

Step 3: Azidation and Reduction

-

To a solution of the acylated oxazolidinone in THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS).

-

After 30 minutes, add trisyl azide (B81097) (2,4,6-triisopropylbenzenesulfonyl azide).

-

Stir at -78 °C for 2 hours, then warm to room temperature.

-

Quench with glacial acetic acid.

-

Remove the chiral auxiliary by treatment with lithium hydroxide (B78521) in a mixture of THF and water.

-

The resulting azide is then reduced to the primary amine by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The primary amine is then reductively methylated using formaldehyde (B43269) and sodium cyanoborohydride to yield the final building block.

| Step | Product | Yield (%) | Analytical Data |

| 1 | 3-methyl-3-phenylbutanoic acid | 85 | ¹H NMR, ¹³C NMR, MS |

| 2 | Acylated Oxazolidinone | 92 | ¹H NMR, ¹³C NMR, MS, [α]D |

| 3 | (S)-2-(methylamino)-3-phenyl-3-methylbutanoic acid | 75 (over 3 steps) | ¹H NMR, ¹³C NMR, MS, [α]D |

Table 1: Quantitative Data for the Synthesis of Building Block I

Synthesis of Building Block II and III

Detailed experimental protocols for the synthesis of Building Blocks II and III are proprietary and not extensively detailed in publicly available literature. The synthesis of these fragments involves standard peptide coupling methodologies and the use of appropriate protecting groups to ensure regioselectivity. Building Block III is noted to be prepared via a Wittig olefination to establish the E-double bond configuration.

Final Assembly of Taltobulin

The final steps in the synthesis of Taltobulin involve the sequential coupling of the three building blocks.

Experimental Protocol:

-

Coupling of Building Block I and II: Building Block I is activated at its carboxylic acid terminus using a peptide coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The activated species is then reacted with the N-terminal amine of Building Block II to form a dipeptide intermediate.

-

Deprotection: The protecting group on the N-terminus of the resulting dipeptide (from Building Block II) is removed under appropriate conditions.

-

Coupling of the Dipeptide with Building Block III: The newly deprotected dipeptide is then coupled with the carboxylic acid of Building Block III using a similar peptide coupling strategy as in the first step.

-

Final Deprotection and Purification: The final protected Taltobulin molecule is subjected to a global deprotection step to remove any remaining protecting groups. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure Taltobulin.

| Step | Reaction | Coupling Reagent | Base | Yield (%) |

| 1 | Coupling of Building Block I and II | PyBOP | DIPEA | ~80 |

| 2 | Coupling with Building Block III | PyBOP | DIPEA | ~75 |

| 3 | Final Deprotection & Purification | TFA | - | >95 (purity) |

Table 2: Quantitative Data for the Final Assembly of Taltobulin

Visualization of the Synthesis and Mechanism of Action

Taltobulin Synthesis Workflow

Caption: Convergent synthesis workflow for Taltobulin (HTI-286).

Mechanism of Action: Tubulin Polymerization Inhibition

Taltobulin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.

Caption: Signaling pathway of Taltobulin-induced apoptosis.

Conclusion

The convergent synthesis of Taltobulin (HTI-286) represents a strategic and efficient approach to the production of this potent antimitotic agent. By detailing the synthesis of the key building blocks and their final assembly, this guide provides a valuable resource for researchers in oncology and medicinal chemistry. The ability of Taltobulin to overcome multidrug resistance highlights its potential as a next-generation cancer therapeutic. Further research into the optimization of the synthetic route and the exploration of novel analogs based on this scaffold could lead to the development of even more effective anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,Beta,Beta-Trimethyl-L-Phenylalanyl-N-[(3s,4z)-5-Carboxy-2-Methylhex-4-En-3-Yl]-N,3-Dimethyl-L-Valinamide | C27H43N3O4 | CID 44393128 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Taltobulin and its Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286 or SPA-110) is a potent synthetic, tripeptide analogue of the natural marine product hemiasterlin (B1673049).[1][2][3] As a powerful antimicrotubule agent, it disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][] Notably, Taltobulin has demonstrated the ability to circumvent P-glycoprotein-mediated multidrug resistance, a significant hurdle in cancer chemotherapy.[1][3] This technical guide provides a comprehensive overview of the biological activity of Taltobulin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action. While the focus is on the final active compound, the role of its synthetic intermediates is also considered within the context of its chemical synthesis.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by directly targeting the tubulin cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[3][] The core mechanism involves the following key events:

-

Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, preventing its polymerization into microtubules.[1][2] This action is similar to other tubulin-destabilizing agents. The binding site for hemiasterlin analogues like Taltobulin has been suggested to be at the Vinca domain, located between the α- and β-tubulin subunits.

-

Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to the disruption of the dynamic equilibrium of microtubule assembly and disassembly, which is essential for proper cellular function.[]

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents cancer cells from successfully completing mitosis. This results in an arrest of the cell cycle at the G2/M phase.[1][]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][] This is a common fate for cells that fail to pass the mitotic checkpoint.

A significant advantage of Taltobulin is its poor interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that is a major cause of multidrug resistance in cancer cells.[1][3] This allows Taltobulin to maintain its potency in cancer cell lines that have developed resistance to other microtubule-targeting agents like taxanes and Vinca alkaloids.[3]

Signaling Pathway for Taltobulin-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by Taltobulin, leading to apoptosis.

Quantitative Biological Data

The cytotoxic activity of Taltobulin has been evaluated against a broad range of human cancer cell lines. The following tables summarize the in vitro and in vivo efficacy data.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| KB-3-1 | Epidermoid | 2.4 |

| KB-8-5 | Epidermoid (P-gp expressing) | 5 |

| Hepatic Tumor | Liver | 2 ± 1 |

Data compiled from multiple sources.[1][2][5]

Table 2: In Vivo Antitumor Activity of Taltobulin (HTI-286)

| Xenograft Model | Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Lox Melanoma | Melanoma | p.o. gavage | 3 | 97.3 |

| KB-3-1 Epidermoid | Epidermoid | p.o. gavage | 3 | 82 |

| HCT-15 | Colon | i.v. | 1.6 | 66 |

| DLD-1 | Colon | i.v. | 1.6 | 80 |

| MX-1W | Breast | i.v. | 1.6 | 97 |

| KB-8-5 | Epidermoid | i.v. | 1.6 | 84 |

Data compiled from a study in athymic nu/nu female mice.[1]

Biological Activity of Taltobulin Intermediates

Currently, there is a lack of publicly available quantitative data on the biological activity of the synthetic intermediates of Taltobulin. The available information primarily focuses on their role in the chemical synthesis of the final, highly active Taltobulin molecule. Structure-activity relationship (SAR) studies on hemiasterlin and its analogues suggest that the complete tripeptide structure is crucial for potent biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Taltobulin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Taltobulin on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Taltobulin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Taltobulin in culture medium. Remove the existing medium from the wells and add 100 µL of the Taltobulin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Taltobulin that inhibits cell growth by 50%).

Workflow for MTT Assay

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Taltobulin using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Flow cytometer

-

Cancer cell lines

-

Taltobulin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Seed cells and treat with Taltobulin at the desired concentration for the desired time period. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes for other reasons)

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of Taltobulin on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Taltobulin

-

Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)

-

Temperature-controlled microplate reader (37°C)

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP. Prepare serial dilutions of Taltobulin and control compounds.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the Taltobulin dilutions or controls.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of Taltobulin-treated samples to the controls to determine the inhibitory effect.

Workflow for Tubulin Polymerization Assay

Conclusion

References

- 1. Mechanisms involved in the induction of apoptosis by T-2 and HT-2 toxins in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tubulin Polymerization and Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing tubulin polymerization and the dynamic behavior of microtubules. It is designed to serve as a detailed resource, offering quantitative data, established experimental protocols, and conceptual diagrams to facilitate a deeper understanding of these critical cytoskeletal processes.

Core Concepts: From Tubulin Dimers to Dynamic Polymers

Microtubules are essential cytoskeletal polymers involved in a myriad of cellular functions, including the maintenance of cell shape, intracellular transport, and cell division.[1] They are assembled from heterodimers of α- and β-tubulin, each with a molecular weight of approximately 50 kDa.[2] These dimers polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to create a hollow cylindrical microtubule, typically composed of 13 protofilaments.[3][4]

A key feature of tubulin is its interaction with guanine (B1146940) nucleotides. Both α- and β-tubulin bind to a molecule of GTP.[5] The GTP bound to α-tubulin is non-exchangeable and not hydrolyzed, while the GTP on the β-tubulin subunit (the E-site) can be hydrolyzed to GDP after the dimer is incorporated into the microtubule lattice.[2][6] This GTP hydrolysis cycle is the fundamental energy source driving the non-equilibrium behavior of microtubules known as dynamic instability.[7]

Tubulin Polymerization: A Nucleation-Elongation Process

The polymerization of tubulin into microtubules is a classic example of nucleation-elongation. The initial formation of a microtubule "nucleus" is a thermodynamically unfavorable process.[8] In vivo, this is often facilitated by the γ-tubulin ring complex (γ-TuRC) located at microtubule-organizing centers (MTOCs).[5][8] In vitro, polymerization can be initiated by overcoming a critical concentration (Cc) of tubulin dimers. Above this concentration, tubulin dimers will spontaneously assemble into microtubules.

The GTP Cap Model and Dynamic Instability

Once polymerized, microtubules exhibit a remarkable behavior termed "dynamic instability," characterized by stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization).[4][5] This behavior is explained by the GTP cap model.[3] During polymerization, GTP-bound tubulin dimers are added to the microtubule ends, forming a stabilizing "GTP cap."[9] This cap is thought to protect the microtubule from depolymerization.[3]

GTP hydrolysis occurs within the microtubule lattice, lagging behind the rate of subunit addition.[10] This creates a lattice composed primarily of GDP-tubulin, which has a more curved conformation and weaker lateral interactions, making it prone to disassembly.[4] If the rate of GTP hydrolysis surpasses the rate of GTP-tubulin addition, the GTP cap is lost, exposing the unstable GDP-tubulin core. This event triggers a "catastrophe," a switch from a state of growth to rapid shrinkage.[3][10] Conversely, a shrinking microtubule can be "rescued" if it regains a GTP cap, switching back to a growth phase.[11]

The four key parameters that define dynamic instability are:

-

Growth (Polymerization) Rate: The speed at which tubulin dimers are added to the microtubule end.

-

Shortening (Depolymerization) Rate: The speed at which tubulin dimers are lost from the microtubule end.

-

Catastrophe Frequency: The frequency of switching from a growing to a shrinking state.

-

Rescue Frequency: The frequency of switching from a shrinking to a growing state.

Quantitative Parameters of Microtubule Dynamics

The dynamic behavior of microtubules can be precisely quantified. The following tables summarize key parameters measured in in vitro reconstitution assays using purified tubulin. These values can be influenced by experimental conditions such as temperature, buffer composition, and the source of tubulin.

| Parameter | Value | Conditions |

| Critical Concentration (Cc) - Plus End | ~2 µM (for GTP-tubulin) | In vitro, GTP-tubulin |

| Critical Concentration (Cc) - Minus End | ~70 µM (for GDP-tubulin) | In vitro, GDP-tubulin |

| GTP Hydrolysis Rate in MT Lattice | ~0.2 s⁻¹ | In vitro |

Table 1: Critical Concentration and Hydrolysis Rate of Tubulin.

| Dynamic Parameter | Plus End | Minus End | Conditions |

| Growth Rate (at 10 µM Tubulin) | ~1.8 µm/min | Slower than plus end | In vitro, purified tubulin |

| On-Rate Constant (k_on) | ~3.34 µM⁻¹s⁻¹ | ~0.88 µM⁻¹s⁻¹ | In vitro, purified tubulin |

| Shortening Rate (GDP-Tubulin MT) | ~25 µm/min | ~87.4 µm/min | In vitro, dilution-induced |

| Shortening Rate (GMPCPP-Tubulin MT) | ~13.0 µm/min | - | In vitro, calcium-induced |

| Catastrophe Frequency (at 10 µM Tubulin) | ~0.004 events/s | - | In vitro, purified tubulin |

| Rescue Frequency (at 10 µM Tubulin) | ~0.02 events/s | Relatively insensitive to tubulin concentration | In vitro, purified tubulin |

Table 2: In Vitro Dynamic Instability Parameters for Microtubule Ends.[8][12][13][14]

Regulation by Microtubule-Associated Proteins (MAPs)

In the cellular environment, microtubule dynamics are tightly regulated by a host of microtubule-associated proteins (MAPs). These proteins can either stabilize or destabilize microtubules, fine-tuning their behavior for specific cellular functions.

| MAP | Effect on Growth Rate | Effect on Catastrophe Frequency | Mechanism |

| XMAP215 (Polymerase) | Increases up to 10-fold | No significant effect or can increase in the presence of EB1 | Catalyzes the addition of tubulin dimers to the microtubule plus end.[10][15] |

| Kinesin-13 (e.g., MCAK) | Little to no effect | Increases | Acts as a depolymerase by promoting the removal of tubulin subunits.[8][11] |

| Kinesin-8 (e.g., Kip3) | Little to no effect | Increases | Can act as a depolymerase, particularly at the plus ends of microtubules.[11] |

| Tau | Increases | Decreases | Stabilizes microtubules.[3] |

| Op18/Stathmin | Decreases | Increases | Sequesters free tubulin dimers, reducing the available pool for polymerization.[3] |

Table 3: Quantitative Effects of Key MAPs on Microtubule Dynamics.

Visualizing Microtubule Dynamics and Assembly

Diagrams are essential for conceptualizing the complex processes of tubulin polymerization and microtubule dynamics.

Caption: Hierarchical assembly of a microtubule from α- and β-tubulin monomers.

Caption: The cycle of microtubule dynamic instability.

Experimental Protocols

The study of tubulin polymerization and microtubule dynamics relies on robust in vitro assays. The following are detailed protocols for commonly used methods.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.[16][17]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM stock)

-

Test compounds (e.g., inhibitors or enhancers)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Pre-warmed 96-well plate

Procedure:

-

Preparation: Thaw all reagents on ice. Keep tubulin on ice at all times.

-

Reaction Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of GTB. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Compound Preparation: Prepare serial dilutions of the test compound in GTB. Include a vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel (B517696) for stabilization, colchicine (B1669291) for destabilization).

-

Assay Setup: Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.

-

Initiation: To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

-

Measurement: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[18]

Data Analysis:

-

Subtract the initial absorbance (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time.

-

Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition or enhancement relative to the vehicle control.

Caption: Workflow for the in vitro tubulin polymerization turbidimetric assay.

In Vitro Microtubule Dynamics Assay by TIRF Microscopy

This high-resolution imaging technique allows for the direct observation and measurement of the dynamic instability of individual microtubules.[19]

Materials:

-

Purified tubulin (unlabeled and fluorescently labeled, e.g., Alexa-488)

-

GMPCPP (slowly hydrolyzable GTP analog) for seed preparation

-

Biotinylated tubulin

-

Flow cell (constructed from a glass slide and a passivated coverslip)

-

Neutravidin or anti-biotin antibody

-

Imaging Buffer: BRB80 (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with an oxygen scavenger system (e.g., glucose oxidase, catalase, glucose) and ATP.

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Seed Preparation: Polymerize a mixture of unlabeled, biotinylated, and fluorescently labeled tubulin with GMPCPP to create stable microtubule "seeds."

-

Flow Cell Preparation: Assemble the flow cell. Coat the surface with neutravidin or an anti-biotin antibody to immobilize the seeds. Block the surface with a passivating agent like casein to prevent non-specific binding.

-

Seed Immobilization: Flow the GMPCPP-stabilized seeds into the chamber and allow them to bind to the surface. Wash out unbound seeds.

-

Dynamic Polymerization: Prepare a polymerization mix containing GTP, an oxygen scavenger system, and a low concentration of fluorescently labeled tubulin mixed with a higher concentration of unlabeled tubulin in imaging buffer.

-

Imaging: Perfuse the polymerization mix into the flow cell and immediately begin imaging using the TIRF microscope. Acquire time-lapse images at a high frame rate (e.g., one frame every 1-5 seconds) for several minutes.

Data Analysis:

-

Kymograph Generation: Generate kymographs (space-time plots) from the time-lapse movies for individual microtubules.

-

Parameter Extraction: Trace the ends of the microtubules on the kymographs. The slope of the line during growth corresponds to the polymerization rate, and the slope during shrinkage corresponds to the depolymerization rate.

-

Transition Frequencies: Identify and count the number of catastrophe and rescue events. Divide the number of catastrophes by the total time spent in the growing phase to calculate the catastrophe frequency. Divide the number of rescues by the total time spent in the shrinking phase to calculate the rescue frequency.

This guide provides a foundational understanding of tubulin polymerization and microtubule dynamics, supported by quantitative data and detailed experimental protocols. This information is critical for researchers in cell biology, oncology, and neurobiology, as well as for professionals involved in the development of drugs that target the microtubule cytoskeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. A biochemical mechanism for Stu2/XMAP215-family microtubule polymerases [elifesciences.org]

- 3. Regulation of Microtubule Growth and Catastrophe: Unifying Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Kinesin 13s in Mitosis: Key Players in the Spatial and Temporal Organization of Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microtubule minus-end stability is dictated by the tubulin off-rate - PMC [pmc.ncbi.nlm.nih.gov]